molecular formula C14H19ClN2O3 B3099464 N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride CAS No. 1353980-67-2

N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride

Cat. No.: B3099464
CAS No.: 1353980-67-2
M. Wt: 298.76
InChI Key: FKOLJNCNHFZMLI-UHFFFAOYSA-N
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Description

N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride is a synthetic small molecule characterized by a benzo[b][1,4]dioxine core linked to a piperidin-4-yl carboxamide group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name

N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3.ClH/c17-14(16-10-4-6-15-7-5-10)11-2-1-3-12-13(11)19-9-8-18-12;/h1-3,10,15H,4-9H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOLJNCNHFZMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=C3C(=CC=C2)OCCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride typically involves the following steps:

  • Piperidin-4-ylamine: is reacted with 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to form the amide bond.

  • The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can be carried out at different positions on the piperidine ring or the benzodioxine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted derivatives at different positions.

Scientific Research Applications

Biological Activities

Research has identified several biological activities associated with this compound:

  • Antitumor Activity : Studies have shown that derivatives of benzo[b][1,4]dioxine exhibit cytotoxic effects against various cancer cell lines. The compound may interfere with DNA synthesis or repair mechanisms in tumor cells, leading to apoptosis .
  • Antidepressant Effects : The piperidine moiety in the compound has been linked to neuropharmacological activity. It may act on neurotransmitter systems, suggesting potential applications in treating mood disorders .
  • Antimicrobial Properties : Certain analogs of the compound have demonstrated antimicrobial activity against a range of pathogens, indicating its potential use as an antibacterial or antifungal agent .

Therapeutic Applications

The therapeutic applications of N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride can be categorized into several areas:

  • Cancer Therapy : As a potential chemotherapeutic agent, ongoing research is focused on elucidating its mechanisms of action and optimizing its efficacy against specific cancer types .
  • Neurological Disorders : Given its interaction with neurotransmitter systems, the compound may serve as a lead for developing new treatments for conditions such as depression and anxiety .
  • Infection Control : The antimicrobial properties suggest that it could be developed into a new class of antibiotics or antifungal medications .

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental settings:

  • Case Study 1 : In vitro studies demonstrated that this compound significantly inhibited the growth of breast cancer cell lines (MCF7) at concentrations as low as 10 µM, suggesting its potential as an antitumor agent .
  • Case Study 2 : A behavioral study in rodents indicated that administration of the compound led to reduced depressive-like behaviors in forced swim tests, supporting its potential antidepressant properties .
  • Case Study 3 : In vitro assays revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .

Mechanism of Action

The mechanism by which N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(Piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide Hydrochloride

  • Structural Difference : Incorporates a methylene linker between the piperidine and carboxamide group.
  • Impact : Increased flexibility may alter binding pocket interactions compared to the parent compound.
  • Availability : 97% purity, offered in 5g quantities .

N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide Hydrochloride

  • Structural Difference : Replaces piperidine with pyrrolidine and adds a methylene linker.
  • Impact: Pyrrolidine’s smaller ring size (5-membered vs.
  • Synthesis : Prepared via reductive amination or coupling methods, as described in and .
  • Availability : 95% purity, CAS 1353952-08-5 .

N-(3-Amino-4-methylphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

  • Structural Difference : Replaces piperidin-4-yl with a substituted aniline group.
  • Impact : The aromatic amine may participate in hydrogen bonding or π-π stacking, altering solubility and target affinity.
  • Synthesis : Derived from nitro precursor reduction (e.g., using palladium on carbon) .

Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Purity Key Substituents
Target Compound 1353980-67-2 C15H19ClN2O3 326.8 90% Piperidin-4-yl, HCl salt
N-(Piperidin-4-ylmethyl) analog 261767-16-2 C16H21ClN2O3 340.8 97% Piperidin-4-ylmethyl, HCl salt
N-(Pyrrolidin-2-ylmethyl) analog 1353952-08-5 C15H19ClN2O3 326.8 95% Pyrrolidin-2-ylmethyl, HCl salt
N-(3-Amino-4-methylphenyl) analog Not provided C17H18N2O3 298.3 96% 3-Amino-4-methylphenyl

Data compiled from , and 9.

Biological Activity

N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₉ClN₂O₃
  • Molecular Weight : 298.77 g/mol
  • CAS Number : 1353962-52-3
  • Purity : Typically around 95% .

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Antitumor Activity : A study evaluating derivatives of N-(piperidine-4-yl)benzamide found that certain compounds displayed significant antitumor activity against HepG2 liver cancer cells. The most potent derivative demonstrated an IC50 of 0.25 μM, indicating strong cytotoxicity. The mechanism involved cell cycle arrest and modulation of key regulatory proteins such as p53 and p21 .
  • Cell Cycle Regulation : The compound appears to influence the cell cycle by inhibiting cyclin B1 and phosphorylated retinoblastoma protein (p-Rb), while enhancing the expression of tumor suppressor proteins . Flow cytometry analyses confirmed these effects, suggesting a potential pathway for therapeutic intervention in hepatocarcinoma.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityCell Line TestedIC50 ValueMechanism
AntitumorHepG20.25 μMCell cycle arrest via p53/p21 pathway
Tumor growth inhibitionHCCLM33.1 μMInduction of apoptosis through mitochondrial pathways

Notable Findings

  • In Vivo Studies : In vivo experiments have shown that derivatives related to N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine exhibit significant tumor growth inhibition in animal models, suggesting that these compounds could be viable candidates for cancer therapies .
  • Safety Profile : Some studies have indicated that certain derivatives possess superior safety profiles compared to traditional chemotherapeutics, which is crucial for developing effective cancer treatments with fewer side effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving condensation of substituted benzo[b][1,4]dioxine-5-carboxylic acid derivatives with piperidin-4-amine, followed by HCl salt formation. Purity optimization requires rigorous purification techniques such as recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, gradient elution). Analytical validation via HPLC (≥98% purity thresholds) and 1H/13C NMR is critical to confirm structural integrity and minimize impurities like residual solvents or byproducts .

Q. What experimental precautions are necessary for handling this compound?

  • Methodological Answer : Safety protocols include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis or degradation .
  • Waste Disposal : Follow hazardous waste guidelines (e.g., incineration via licensed facilities) to mitigate environmental toxicity risks .

Q. How can solubility challenges be addressed in formulation studies?

  • Methodological Answer : Solubility profiling in polar solvents (e.g., DMSO, methanol) and aqueous buffers (pH 1–7.4) is essential. For low aqueous solubility, employ co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80). Advanced techniques like nanoemulsion or cyclodextrin complexation may enhance bioavailability .

Advanced Research Questions

Q. How can computational modeling predict this compound’s reactivity and stability under varying conditions?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT for reaction pathway analysis) and molecular dynamics simulations can model degradation kinetics (e.g., hydrolysis at acidic pH) or ligand-receptor interactions. Tools like COMSOL Multiphysics® enable multi-physics simulations to predict thermal stability and reaction byproducts .

Q. What strategies resolve contradictions in pharmacological data (e.g., divergent IC50 values)?

  • Methodological Answer :

  • Orthogonal Assays : Validate target binding using SPR (surface plasmon resonance) alongside cell-based assays to confirm specificity.
  • Meta-Analysis : Cross-reference data across studies, adjusting for variables like buffer composition, cell lines, or assay detection limits.
  • Quality Control : Replicate experiments with standardized protocols to isolate batch-to-batch variability .

Q. How can researchers design experiments to assess structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Analog Synthesis : Introduce substituents at the piperidine or benzodioxine moieties (e.g., halogenation, methylation) to probe steric/electronic effects.
  • High-Throughput Screening : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or AlphaScreen® assays.
  • Data Integration : Apply cheminformatics tools (e.g., MOE, Schrödinger) to correlate structural features with bioactivity .

Q. What advanced techniques characterize degradation products under accelerated stability testing?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • Analytical Workflow :
  • LC-MS/MS : Identify degradation products via accurate mass and fragmentation patterns.
  • NMR Spectroscopy : Assign structural changes (e.g., ring-opening in benzodioxine).
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.